![molecular formula C24H18N2O B12541334 Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- CAS No. 144221-31-8](/img/structure/B12541334.png)
Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its fused benzene and quinazoline rings, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.
Another approach involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
While specific industrial production methods for Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- are not well-documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of green chemistry principles, such as aqueous media and visible light catalysis, aligns with industrial goals of sustainability and efficiency.
化学反应分析
Types of Reactions
Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can exhibit diverse biological activities.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise as an enzyme inhibitor, particularly against tyrosine kinases.
Industry: The compound’s unique chemical properties make it suitable for use in materials science and catalysis.
作用机制
The mechanism of action of Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its role as a tyrosine kinase inhibitor is attributed to its ability to bind to the ATP-binding site of the enzyme, thereby blocking its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: A simpler analog that lacks the dihydro and diphenyl substitutions.
2,3-Dihydroquinazolin-4(1H)-one: Similar structure but without the fused benzene ring.
2,3-Disubstituted quinazolin-4(1H)-ones: These compounds have various substituents at the 2 and 3 positions, which can alter their biological activity.
Uniqueness
Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- stands out due to its fused benzene and quinazoline rings, which confer unique electronic and steric properties. These features enhance its binding affinity to molecular targets and its overall biological activity.
属性
CAS 编号 |
144221-31-8 |
|---|---|
分子式 |
C24H18N2O |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2,3-diphenyl-1,2-dihydrobenzo[g]quinazolin-4-one |
InChI |
InChI=1S/C24H18N2O/c27-24-21-15-18-11-7-8-12-19(18)16-22(21)25-23(17-9-3-1-4-10-17)26(24)20-13-5-2-6-14-20/h1-16,23,25H |
InChI 键 |
DIBCSQRDTUOUPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2NC3=CC4=CC=CC=C4C=C3C(=O)N2C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)
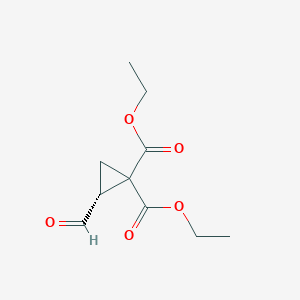
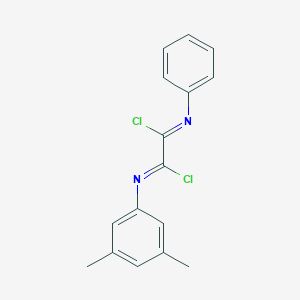


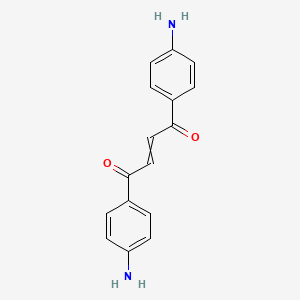
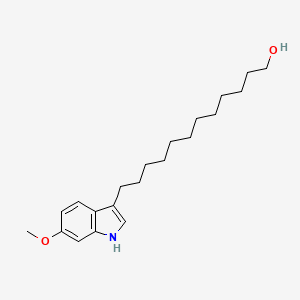
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)

![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
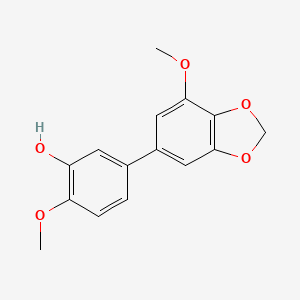
methanone](/img/structure/B12541348.png)
